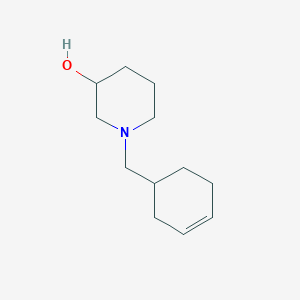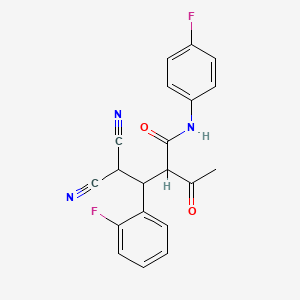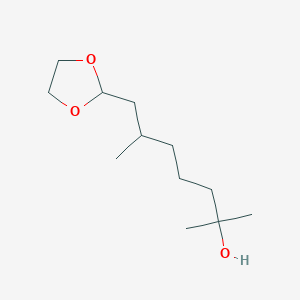
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the piperidine family, which is a group of organic compounds that are widely used in medicinal chemistry, material science, and other areas of research. In
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This mechanism of action has been extensively studied and is well understood, making this compound a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been found to have neuroprotective effects, which can help to prevent the progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol has been found to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol in lab experiments is its high purity and yield. This compound can be synthesized in large quantities and is suitable for various applications. Furthermore, the mechanism of action of this compound is well understood, making it easier to design experiments and interpret results.
However, one of the limitations of using 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol in lab experiments is its potential toxicity. This compound can be toxic at high doses, and care must be taken when handling and using it in experiments. Furthermore, the effects of this compound can vary depending on the experimental conditions, making it important to carefully control the variables in experiments.
Direcciones Futuras
There are many future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol. One potential area of research is the development of new derivatives of this compound with improved properties. For example, researchers could explore the synthesis of compounds with increased potency or reduced toxicity.
Another area of research is the exploration of the potential applications of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol in other fields. For example, this compound could be investigated for its potential use in the production of new materials or as a catalyst in chemical reactions.
Overall, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol is a promising compound with many potential applications in various fields. Its well-understood mechanism of action and high purity and yield make it a valuable tool for scientific research. As researchers continue to explore the properties and applications of this compound, it is likely that new and exciting discoveries will be made.
Métodos De Síntesis
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol can be synthesized through a multi-step process. The first step involves the reaction of cyclohexene with formaldehyde to form 3-cyclohexen-1-ylmethyl alcohol. This intermediate is then reacted with piperidine in the presence of a catalyst to form the final product, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
In addition to its medicinal applications, 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol has also been studied for its potential use in material science. It has been found to have excellent adhesive properties, making it suitable for use in the production of adhesives and coatings. Furthermore, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-2,11-12,14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAHAZYKDALXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426897 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)


![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
